4-(Difluoromethanesulfonyl)benzaldehyde
Description
4-(Difluoromethanesulfonyl)benzaldehyde is a benzaldehyde derivative substituted at the para position with a difluoromethanesulfonyl (-SO₂CF₂H) group. This electron-withdrawing substituent significantly enhances the electrophilicity of the aldehyde moiety, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
84761-78-4 |
|---|---|
Molecular Formula |
C8H6F2O3S |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-(difluoromethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-6(5-11)2-4-7/h1-5,8H |
InChI Key |
PAOAPNUZZUCWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethanesulfonyl)benzaldehyde typically involves the introduction of the difluoromethanesulfonyl group to a benzaldehyde derivative. One common method is the reaction of 4-formylbenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 4-(Difluoromethanesulfonyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethanesulfonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethanesulfonyl group under basic conditions.
Major Products Formed
Oxidation: 4-(Difluoromethanesulfonyl)benzoic acid.
Reduction: 4-(Difluoromethanesulfonyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethanesulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with antifungal or antibacterial properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethanesulfonyl)benzaldehyde involves its interaction with various molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The aldehyde group can also form covalent bonds with amino groups in proteins, affecting their function .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic nature of the substituent profoundly influences reactivity and applications:
- 4-(Difluoromethanesulfonyl)benzaldehyde : The -SO₂CF₂H group is a strong electron-withdrawing group (EWG), increasing the aldehyde's electrophilicity. This enhances its suitability for nucleophilic addition reactions, such as in the synthesis of imines or hydrazones.
- 4-(Methylsulfonyl)benzaldehyde : The -SO₂CH₃ group is also an EWG but less electronegative than -SO₂CF₂H. Its crystal structure reveals intermolecular C–H···O hydrogen bonding, suggesting higher solid-state stability compared to non-sulfonyl analogues.
- 4-(Trifluoromethyl)benzaldehyde : The -CF₃ group is a moderately strong EWG, imparting metabolic stability to drug candidates.
- 4-(Bromomethyl)benzaldehyde : The -CH₂Br substituent combines moderate EWG effects with high alkylation reactivity, though it poses significant toxicity risks.
Table 1: Key Properties of Benzaldehyde Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
